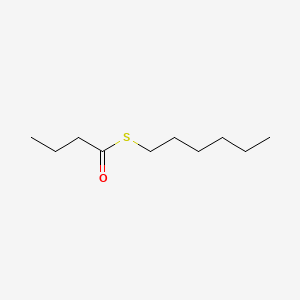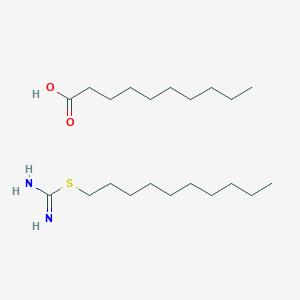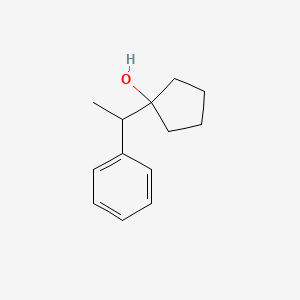
1-(1-Phenylethyl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Phenylethyl)cyclopentanol is an organic compound belonging to the class of alcohols It features a cyclopentane ring substituted with a hydroxyl group and a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)cyclopentanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(1-phenylethyl)cyclopentanone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol, under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using metal catalysts such as palladium or platinum. This method is efficient and scalable, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 1-(1-Phenylethyl)cyclopentanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form cyclopentane derivatives using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in alcohol solvents.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 1-(1-Phenylethyl)cyclopentanone.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
科学研究应用
1-(1-Phenylethyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
作用机制
The mechanism of action of 1-(1-Phenylethyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
相似化合物的比较
1-Phenylcyclopentanol: Similar structure but lacks the ethyl group on the phenyl ring.
Cyclopentanol: Lacks the phenylethyl group, making it less hydrophobic.
Phenylethanol: Lacks the cyclopentane ring, resulting in different chemical properties.
Uniqueness: 1-(1-Phenylethyl)cyclopentanol is unique due to the presence of both a cyclopentane ring and a phenylethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
属性
CAS 编号 |
5454-90-0 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
1-(1-phenylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11(12-7-3-2-4-8-12)13(14)9-5-6-10-13/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
InChI 键 |
ZUXWCLWBVFYFCG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2(CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


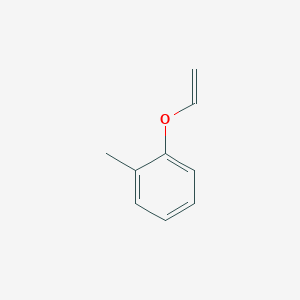
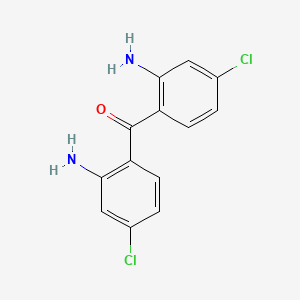
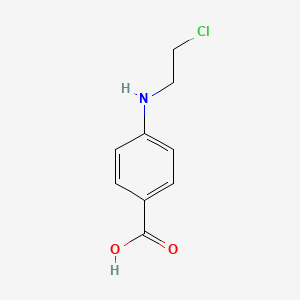

![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
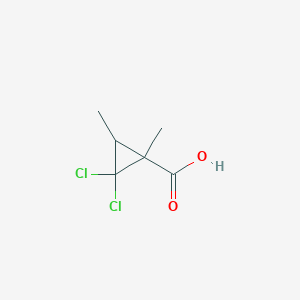
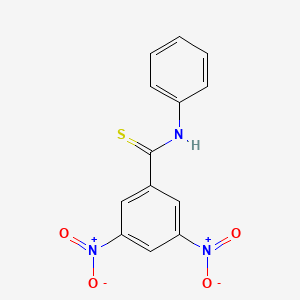
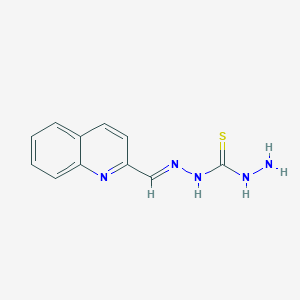
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)

